molecular formula C7H9IN2 B6650020 N-ethyl-5-iodopyridin-2-amine

N-ethyl-5-iodopyridin-2-amine

Cat. No.: B6650020
M. Wt: 248.06 g/mol
InChI Key: VORHIKNCPAGNSO-UHFFFAOYSA-N
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Description

N-Ethyl-5-iodopyridin-2-amine is a pyridine derivative characterized by an ethyl group attached to the amine at position 2 and an iodine atom at position 5 of the pyridine ring. The ethyl group enhances lipophilicity compared to smaller alkyl chains, which may affect solubility and biological activity .

Properties

IUPAC Name

N-ethyl-5-iodopyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c1-2-9-7-4-3-6(8)5-10-7/h3-5H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORHIKNCPAGNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethyl-5-iodopyridin-2-amine can be synthesized through various methods. One common approach involves the iodination of N-ethylpyridin-2-amine. This process typically uses iodine monochloride in the presence of a base such as potassium acetate in acetic acid at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-5-iodopyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide or potassium cyanide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted pyridines.

    Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.

Scientific Research Applications

N-ethyl-5-iodopyridin-2-amine has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and as a precursor in the synthesis of bioactive molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role in the synthesis of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism by which N-ethyl-5-iodopyridin-2-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the ethyl group can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Analysis

Key structural analogs differ in substituents at positions 2 (amine) and 5 (electron-withdrawing or halogen groups). Below is a comparative analysis:

Compound Name Substituent (Position 2) Substituent (Position 5) Functional Groups Key Properties/Applications References
N-Ethyl-5-iodopyridin-2-amine Ethylamine Iodine Amine, Halogen Potential coupling reactions; planar structure inferred
N,N-Diethyl-5-nitropyridin-2-amine Diethylamine Nitro Amine, Nitro Electron-withdrawing nitro group; crystallographic mirror symmetry
Isopropyl-5-nitropyridin-2-amine Isopropylamine Nitro Amine, Nitro Bulkier alkyl group; industrial synthesis applications
5-Iodopyrimidin-2-amine Amine Iodine Amine, Halogen (pyrimidine) Forms polymeric tapes via N–H⋯N hydrogen bonds
N-Ethyl-5-nitro-2-phenoxypyridin-4-amine Ethylamine Nitro, Phenoxy (position 2) Amine, Nitro, Ether Safety concerns noted; high purity (100%)

Electronic and Steric Effects

  • Nitro vs. Iodine : Nitro groups (e.g., in ) are strongly electron-withdrawing, reducing electron density on the aromatic ring and directing electrophilic substitution. Iodine, while mildly electron-withdrawing via inductive effects, can act as a leaving group in nucleophilic aromatic substitution or metal-catalyzed couplings.

Structural and Crystallographic Insights

  • Hydrogen Bonding: 5-Iodopyrimidin-2-amine forms polymeric tapes through N–H⋯N interactions, a feature common in aminopyrimidines . Similar hydrogen-bonding patterns may occur in this compound, though steric effects from the ethyl group could disrupt planar arrangements.
  • Crystal Symmetry : N,N-Diethyl-5-nitropyridin-2-amine exhibits crystallographic mirror plane symmetry at 120 K, stabilized by nitro group geometry .

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